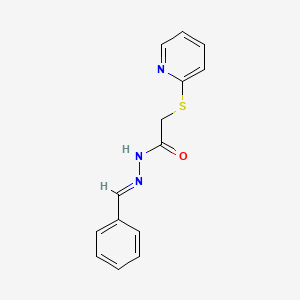

![molecular formula C19H12N4 B5528576 [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]malononitrile](/img/structure/B5528576.png)

[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]malononitrile often involves domino reactions of vinyl malononitriles with 1,2-diaza-1,3-dienes. This process, which is base-promoted, constructs new C-C and C-N bonds while forming fused heterocyclic rings with high atom economy (Attanasi et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated through X-ray single-crystal diffraction analysis. This technique allows for the determination of crystal systems, bond lengths, and angles, providing detailed insight into the compound’s molecular geometry (Liu Shan, 2011).

Chemical Reactions and Properties

Compounds like 1,3-diphenyl-1H-pyrazol-4-yl)methylene]malononitrile can undergo various chemical reactions, including reactions with arylidenes of malononitrile, active methylene pyrazolinones, and other reagents to form diverse products. These reactions are characterized by moderate to high yields and can be influenced by the substitution on the pyrazole ring (Abdelrazek et al., 2006).

Physical Properties Analysis

The physical properties of compounds within this chemical family can be studied using various analytical techniques such as NMR, IR, MS, and elemental analysis. These methods provide information about the compound's physical state, solubility, melting point, and other characteristics essential for their practical application (Veettil & Haridas, 2009).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and functional group behavior, can be assessed through various synthetic methods and reactions. For instance, the oxidative Pd-catalyzed cyclization and alkoxycarbonylation of alkynylbenzyl alcohols can reveal insights into the chemical behavior and potential applications of these compounds (Bacchi et al., 2004).

Scientific Research Applications

Synthesis and Molluscicidal Activity

[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]malononitrile demonstrates potential in the synthesis of various compounds with molluscicidal activity. These compounds are effective against Biomphalaria alexandrina snails, a species of freshwater snail. This shows its applicability in controlling snail populations, which can be beneficial in agricultural and environmental contexts (Abdelrazek, Michael, & Mohamed, 2006).

Antitumor Activity

The compound plays a crucial role in the synthesis of derivatives with antitumor properties. Some synthesized derivatives of [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]malononitrile have been evaluated and shown to possess significant antitumor activity (Amer, Ramses, & Mahgoub, 2018).

Catalyst-Free Synthesis of Antioxidant Molecules

A green and efficient methodology has been developed using this compound for the construction of antioxidant molecules. This method showcases its utility in creating biologically relevant compounds under environmentally friendly conditions (Jayalakshmi et al., 2015).

Antibacterial Activity

Certain derivatives synthesized from [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]malononitrile have demonstrated antibacterial properties. This highlights its potential in the development of new antibacterial agents, contributing to the field of antimicrobial research (El-Emarya & El-Adasy, 2006).

Synthesis of Dyes and Pigments

This compound is also involved in the synthesis of dyes and pigments, particularly in the creation of pyrazolo[3,4-c]pyridazines, which are applied as disperse dyes. This application extends its utility into the textile and colorant industries (Deeb, Yassin, Ouf, & Shehta, 2010).

Eco-Friendly Synthesis of Heteroc

yclic CompoundsThe compound is utilized in eco-friendly synthesis processes, such as the creation of 3-methyl-4-[(1,3-diphenyl-1H-pyrazol-4-yl)-methylene]-1-phenylpyrazolin-5-(4H)-ones. These syntheses are conducted in ionic liquids, showcasing an environmentally benign approach to compound synthesis (Hangarge & Shingare, 2003).

Antimicrobial Activity

Compounds derived from [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]malononitrile have shown antimicrobial activities. This further emphasizes its potential in the field of antimicrobial drug discovery and its role in addressing the growing issue of microbial resistance (El-Emary, Khalil, Ali, & El-Adasy, 2005).

Solid State Emissive NLOphores

The compound is instrumental in the synthesis of pyrazole-based solid-state emissive NLOphores with TICT (Twisted Intramolecular Charge Transfer) characteristics. These materials are crucial for applications in nonlinear optics and photonics, demonstrating the compound's versatility in advanced material science (Lanke & Sekar, 2016).

properties

IUPAC Name |

2-[(1,3-diphenylpyrazol-4-yl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N4/c20-12-15(13-21)11-17-14-23(18-9-5-2-6-10-18)22-19(17)16-7-3-1-4-8-16/h1-11,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTINQIRXDYENHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1,3-Diphenyl-1h-pyrazol-4-yl)methylene)malononitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5528499.png)

![ethyl 4-[(4-chlorophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5528512.png)

![6-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5528518.png)

![2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5528531.png)

![9-(4-chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5528536.png)

![2-{[(1-methyl-4-nitro-1H-imidazol-5-yl)carbonyl]amino}ethyl acetate](/img/structure/B5528562.png)

![3-isobutyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5528570.png)

![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5528584.png)

![6-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5528586.png)

![3-fluoro-N-(2-{2-[(5-iodo-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5528593.png)